molecular formula C15H18N4O3S B6565270 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 921502-95-6

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6565270
CAS No.: 921502-95-6
M. Wt: 334.4 g/mol
InChI Key: WEIDCRHRWDHBGL-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is an intriguing compound that has captured the interest of researchers due to its multifaceted chemical properties and potential applications in various scientific fields. This compound contains a unique combination of functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves a multi-step process:

  • Start with the synthesis of the imidazole core.

  • Introduce the carbamoylmethyl group via nucleophilic substitution.

  • Add the hydroxymethyl group through controlled oxidation.

  • Attach the sulfanyl group to the imidazole.

  • Finally, link the N-(4-methylphenyl)acetamide group.

Industrial Production Methods: For industrial-scale production, these steps are optimized for higher yields and purity. Catalysts, temperature control, and reaction time play crucial roles in this optimization process. The compound is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form different functional groups, such as aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can alter the imidazole ring or the carbamoylmethyl group.

  • Substitution: : Various substitution reactions can occur at the sulfanyl group or the imidazole core.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) serves as reducing agents.

  • Substitution: : Use of nucleophiles such as amines or halides, under conditions like reflux or elevated temperatures.

Major Products: The primary products of these reactions depend on the specific functional groups involved and can include modified imidazole derivatives, sulfanyl compounds, and various substituted acetamides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, studying reaction mechanisms, and developing novel catalysts.

Biology: Biologically, it exhibits potential as an enzyme inhibitor, given its structural similarity to biologically active imidazole derivatives. It is used in studying metabolic pathways and enzyme activities.

Medicine: In the medical field, its unique structure makes it a candidate for drug design and development, particularly for targeting specific enzymes or receptors.

Industry: Industrially, it is applied in the production of fine chemicals, agrochemicals, and as a precursor for more complex organic compounds.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets, often involving hydrogen bonding, Van der Waals forces, and ionic interactions.

Molecular Targets and Pathways: It targets enzymes and receptors with binding sites complementary to its functional groups. Pathways involved include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Comparison: Compared to other imidazole derivatives, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which provides distinct chemical reactivity and biological activity.

Similar Compounds

  • 1-[(4-methylphenyl)carbamoylmethyl]-5-hydroxymethyl-1H-imidazole-2-thiol

  • N-(4-methylphenyl)-2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • 5-hydroxymethyl-1-[(4-methylphenyl)carbamoylmethyl]-2-thioimidazole

This compound stands out due to its versatility and potential applications across various scientific fields. It's fascinating how such a detailed molecular structure can open doors to so many possibilities.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-2-4-11(5-3-10)18-14(22)9-23-15-17-6-12(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIDCRHRWDHBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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